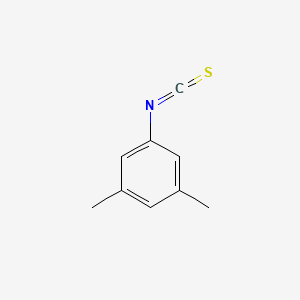

3,5-Dimethylphenyl isothiocyanate

Vue d'ensemble

Description

3,5-Dimethylphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NS. It is a derivative of phenyl isothiocyanate, where two methyl groups are substituted at the 3 and 5 positions of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dimethylphenyl isothiocyanate can be synthesized through several methods:

From Primary Amines: One common method involves the reaction of 3,5-dimethylphenylamine with carbon disulfide and a base such as triethylamine to form a dithiocarbamate intermediate.

Photocatalyzed Reaction: Another method involves the photocatalyzed reaction of 3,5-dimethylphenylamine with carbon disulfide, which provides the isothiocyanate in good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethylphenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, forming heterocyclic compounds.

Common Reagents and Conditions

Amines: React with this compound to form thioureas.

Alcohols: React to form thiocarbamates.

Cycloaddition Partners: Various dienes and alkynes can react under appropriate conditions to form cyclic products.

Major Products

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Formed from the reaction with alcohols.

Heterocyclic Compounds: Formed from cycloaddition reactions.

Applications De Recherche Scientifique

Applications in Organic Synthesis

The presence of the isothiocyanate group allows 3,5-DMPITC to participate in various organic reactions:

- Reagent in Organic Synthesis : 3,5-DMPITC can act as a reagent in cycloadditions and acylations. Its ability to react with nucleophiles makes it useful for modifying biological molecules like proteins and amino acids.

- Functionalization of Compounds : The compound can be utilized to introduce isothiocyanate groups into other organic molecules, enhancing their biological activity or facilitating further chemical transformations.

Biological Research Applications

Research has indicated that 3,5-DMPITC interacts with biological systems, leading to various implications:

- Cell Signaling Modulation : Studies show that 3,5-DMPITC can modulate signaling pathways involved in cell growth and apoptosis. It affects gene expression related to detoxification processes and cell cycle regulation.

- Anticancer Potential : Preliminary findings suggest that 3,5-DMPITC may have anticancer properties by influencing cellular enzyme activities and gene expression related to cancer progression.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Cell Growth Modulation | Alters signaling pathways affecting cell proliferation and survival |

| Apoptosis Induction | Promotes programmed cell death in cancer cells |

| Gene Expression Regulation | Influences genes involved in detoxification and cell cycle control |

Therapeutic Potential

The therapeutic applications of isothiocyanates have gained attention due to their bioactive properties:

- Neuroprotective Effects : Isothiocyanates, including 3,5-DMPITC, have shown promise in combating oxidative stress and inflammation in neurological contexts. They may help mitigate neuroinflammation associated with various psychiatric disorders .

- Clinical Studies : Several clinical studies have explored the effects of isothiocyanates on conditions such as autism spectrum disorder (ASD). For example, sulforaphane (a related isothiocyanate) has demonstrated improvements in behavioral symptoms among ASD patients .

Table 2: Case Studies on Therapeutic Effects

| Study Reference | Population | Treatment | Duration | Outcomes |

|---|---|---|---|---|

| Evans & Fuller (2016) | Males aged 3-33 with ASD | Myrosinase Activated BroccoMax® | ≤28 weeks | Improvements in behavioral attributes |

| Momtazmanesh et al. (2020) | Children aged 4-12 with ASD | Sulforaphane | 10 weeks | Significant improvement in irritability |

| Yang et al. (2023) | Children aged 3-15 with ASD | Avmacol tablets | 12 weeks | Significant improvements in autism features |

Mécanisme D'action

The mechanism of action of 3,5-dimethylphenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound can also induce oxidative stress and activate cellular pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl isothiocyanate: Lacks the methyl groups at the 3 and 5 positions.

4-Methylphenyl isothiocyanate: Has a single methyl group at the 4 position.

2,4-Dimethylphenyl isothiocyanate: Has methyl groups at the 2 and 4 positions.

Uniqueness

3,5-Dimethylphenyl isothiocyanate is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes

Activité Biologique

3,5-Dimethylphenyl isothiocyanate (DMPI) is a member of the isothiocyanate family, compounds known for their diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of DMPI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Isothiocyanates like DMPI exert their biological effects primarily through the modulation of cellular pathways. They interact with various molecular targets, including enzymes and receptors, leading to alterations in cellular functions. Some key mechanisms include:

- Antioxidant Activity : DMPI may induce the expression of phase II detoxifying enzymes through the activation of the Nrf2 pathway, which helps in combating oxidative stress.

- Cytotoxic Effects : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest.

- Antimicrobial Properties : DMPI exhibits activity against various pathogens, possibly through disrupting microbial membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMPI. For instance, research indicates that isothiocyanates can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vitro studies have reported that DMPI significantly reduces cell viability in several cancer cell lines.

| Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Apoptosis induction |

| Colon Cancer | 20 | Cell cycle arrest |

| Lung Cancer | 18 | Inhibition of angiogenesis |

Antimicrobial Activity

DMPI has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Helicobacter pylori, which is associated with gastric ulcers and cancers.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Helicobacter pylori | 2 |

| Clostridium difficile | 5 |

| Staphylococcus aureus | 4 |

Case Studies

-

Anticancer Activity in Breast Cancer Models :

A study evaluated the effects of DMPI on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability (up to 70% at 25 μM) after 48 hours of treatment, suggesting strong anticancer properties. -

Antimicrobial Efficacy Against H. pylori :

Another study focused on the antibacterial effects of DMPI against H. pylori. The compound showed a MIC of 2 μg/mL, effectively inhibiting both antibiotic-resistant and sensitive strains within 24 hours. -

In Vivo Anti-inflammatory Effects :

In a rat model for inflammatory conditions, DMPI was administered to assess its anti-inflammatory properties. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), supporting its potential use in treating inflammatory diseases.

Propriétés

IUPAC Name |

1-isothiocyanato-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMXCADWIFIJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193111 | |

| Record name | 3,5-Dimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40046-30-8 | |

| Record name | 3,5-Dimethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylphenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.